(R)-4-Morpholino-1-(phenylthio)butan-2-amine dihydrochloride
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Overview
Description
®-4-Morpholino-1-(phenylthio)butan-2-amine dihydrochloride is a chiral amine compound with significant potential in various scientific fields. This compound features a morpholine ring, a phenylthio group, and a butan-2-amine backbone, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Morpholino-1-(phenylthio)butan-2-amine dihydrochloride typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfur dichloride.
Introduction of the Phenylthio Group: This step involves the nucleophilic substitution of a phenylthiol group onto the morpholine ring.
Formation of the Butan-2-Amine Backbone: This can be synthesized through reductive amination, where a ketone or aldehyde is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow chemistry techniques to ensure high yield and purity. The use of immobilized enzymes or catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-4-Morpholino-1-(phenylthio)butan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
®-4-Morpholino-1-(phenylthio)butan-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-4-Morpholino-1-(phenylthio)butan-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group may enhance its binding affinity to these targets, while the morpholine ring can modulate its pharmacokinetic properties. The compound may exert its effects through inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Morpholino-1-(phenylthio)butan-2-amine dihydrochloride: The enantiomer of the compound with similar properties but different stereochemistry.
4-Morpholino-1-(phenylthio)butan-2-amine: The non-chiral version of the compound.
4-Morpholino-1-(phenylthio)butan-2-ol: A related compound with a hydroxyl group instead of an amine.
Uniqueness
®-4-Morpholino-1-(phenylthio)butan-2-amine dihydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer or non-chiral analogs. The presence of both the morpholine ring and phenylthio group also contributes to its distinct chemical and pharmacological properties.
Properties
Molecular Formula |
C14H24Cl2N2OS |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-amine;dihydrochloride |
InChI |
InChI=1S/C14H22N2OS.2ClH/c15-13(6-7-16-8-10-17-11-9-16)12-18-14-4-2-1-3-5-14;;/h1-5,13H,6-12,15H2;2*1H/t13-;;/m1../s1 |
InChI Key |
JBZWTLMYNAUBGZ-FFXKMJQXSA-N |
Isomeric SMILES |
C1COCCN1CC[C@H](CSC2=CC=CC=C2)N.Cl.Cl |
Canonical SMILES |
C1COCCN1CCC(CSC2=CC=CC=C2)N.Cl.Cl |
Origin of Product |
United States |
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